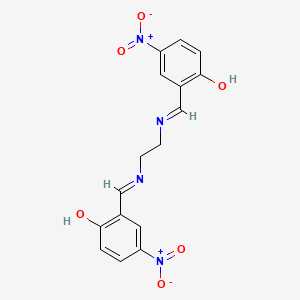![molecular formula C24H32N2O5 B11940174 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid is a complex organic molecule that belongs to the class of cinchona alkaloids . These compounds are known for their diverse biological activities and are often used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline and azabicyclo[2.2.2]octane moieties. The quinoline moiety is typically synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes, followed by cyclization and functional group modifications . The azabicyclo[2.2.2]octane moiety is prepared through a series of cyclization reactions starting from simple amines and alkenes .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include various quinoline and azabicyclo[2.2.2]octane derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The quinoline moiety is particularly important for its interaction with DNA and RNA, making it a potential candidate for antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: Another cinchona alkaloid with similar biological activities.
Cinchonidine: Known for its use as a chiral catalyst in asymmetric synthesis.
Quinidine: Used in the treatment of cardiac arrhythmias.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the quinoline and azabicyclo[2.2.2]octane moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific research applications .
Propriétés
Formule moléculaire |
C24H32N2O5 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid |
InChI |
InChI=1S/C20H24N2O2.C4H8O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-3(5)2-4(6)7/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3,5H,2H2,1H3,(H,6,7) |
Clé InChI |
DVGRTLKFGARYSF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




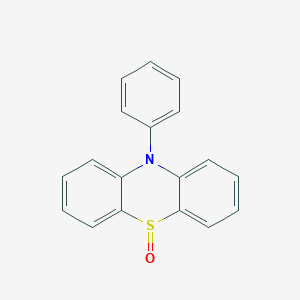
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
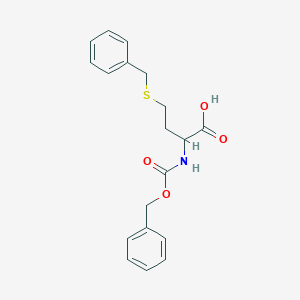

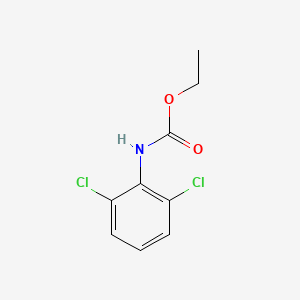


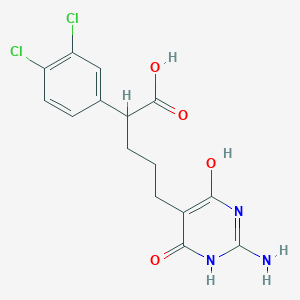

![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)

